molecular formula C14H25NOSi B13929089 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline CAS No. 309712-97-8

5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline

Cat. No.: B13929089
CAS No.: 309712-97-8
M. Wt: 251.44 g/mol
InChI Key: MLVDSEVPTRLEPA-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylbenzenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent synthetic steps .

Industrial Production Methods

The use of flow microreactors has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced aromatic compounds.

Scientific Research Applications

5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other positions on the molecule. The deprotection step, typically using fluoride ions, releases the free hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is unique due to its specific structure, which combines a silyloxy group with a methylbenzenamine core. This combination provides distinct reactivity and stability, making it valuable in synthetic applications where selective protection and deprotection are required.

Properties

CAS No.

309712-97-8

Molecular Formula

C14H25NOSi

Molecular Weight

251.44 g/mol

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylaniline

InChI

InChI=1S/C14H25NOSi/c1-11-7-8-12(9-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10,15H2,1-6H3

InChI Key

MLVDSEVPTRLEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

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